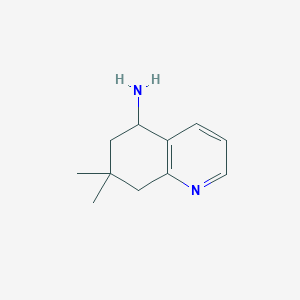
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is a heterocyclic amine compound with a unique structure that includes a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process. The use of green catalysts, such as onion extract, has been explored for environmentally benign synthesis .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the amine group, can lead to the formation of various substituted quinoline compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. Quantum-chemical calculations have been used to propose plausible mechanisms for its reactions .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-8-amine
- 2-Methyl-5,6,7,8-tetrahydroquinoline
- 5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene
Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that yield the desired tetrahydroquinoline structure. This compound features a bicyclic framework that is essential for its biological interactions. The presence of the amine group enhances its solubility and reactivity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through various mechanisms:
- Microtubule Depolymerization : The compound has been shown to inhibit tubulin assembly effectively. In studies, it demonstrated an EC50 value (the concentration required to achieve 50% of the maximum effect) indicating potent microtubule depolymerization capabilities .
- Cell Proliferation Inhibition : In cancer cell lines such as MDA-MB-435, it was found to inhibit cell proliferation with an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than many standard chemotherapeutics .
| Compound | EC50 (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | 0.019 | 0.065 | Microtubule depolymerization |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrated activity against various bacterial strains and was particularly effective in inhibiting the growth of resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Neuroprotective Effects
Recent studies have suggested that this compound may offer neuroprotective benefits , potentially useful in treating neurodegenerative diseases like Alzheimer's. It is believed to inhibit specific phosphatases involved in tau hyperphosphorylation and plaque formation .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including carbonic anhydrase and phosphatases involved in critical cellular processes.
- Binding Affinity : Molecular docking studies have shown that it binds effectively to target proteins involved in cancer progression and microbial resistance .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating signaling pathways that regulate cell division and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed significant cytotoxicity at low concentrations with minimal toxicity to normal cells.
- Bacterial Infections : Clinical isolates treated with this compound showed a marked reduction in colony-forming units compared to untreated controls.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-quinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-11(2)6-9(12)8-4-3-5-13-10(8)7-11/h3-5,9H,6-7,12H2,1-2H3 |
InChI Key |
YZWAQGJPTHONKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C1)N=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















